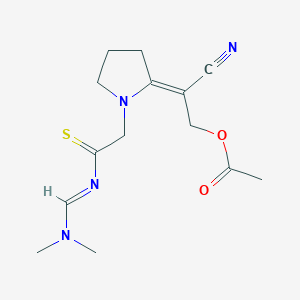
2-Cyano-2-(1-(2-(((dimethylamino)methylene)amino)-2-thioxoethyl)pyrrolidin-2-ylidene)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-2-(1-(2-(((dimethylamino)methylene)amino)-2-thioxoethyl)pyrrolidin-2-ylidene)ethyl acetate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a cyano group, a pyrrolidine ring, and a thioxoethyl group. Its distinct chemical properties make it a valuable subject of study for researchers aiming to develop new materials and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-(1-(2-(((dimethylamino)methylene)amino)-2-thioxoethyl)pyrrolidin-2-ylidene)ethyl acetate typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of cyanoacetic acid hydrazide with various electrophiles and nucleophiles to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The temperature and reaction time are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent quality and efficiency. Purification processes such as recrystallization and chromatography are employed to isolate the compound from by-products and impurities.
化学反応の分析
Types of Reactions
2-Cyano-2-(1-(2-(((dimethylamino)methylene)amino)-2-thioxoethyl)pyrrolidin-2-ylidene)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields sulfoxides, while reduction with lithium aluminum hydride produces primary amines.
科学的研究の応用
2-Cyano-2-(1-(2-(((dimethylamino)methylene)amino)-2-thioxoethyl)pyrrolidin-2-ylidene)ethyl acetate has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-Cyano-2-(1-(2-(((dimethylamino)methylene)amino)-2-thioxoethyl)pyrrolidin-2-ylidene)ethyl acetate involves its interaction with specific molecular targets. The cyano group and thioxoethyl group play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule.
類似化合物との比較
Similar Compounds
Cyanoacetohydrazide: A precursor in the synthesis of heterocyclic compounds.
Thioxoethyl derivatives: Compounds with similar thioxoethyl groups that exhibit comparable chemical reactivity.
Uniqueness
2-Cyano-2-(1-(2-(((dimethylamino)methylene)amino)-2-thioxoethyl)pyrrolidin-2-ylidene)ethyl acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound for research and industrial applications.
特性
分子式 |
C14H20N4O2S |
|---|---|
分子量 |
308.40 g/mol |
IUPAC名 |
[(2Z)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]ethyl] acetate |
InChI |
InChI=1S/C14H20N4O2S/c1-11(19)20-9-12(7-15)13-5-4-6-18(13)8-14(21)16-10-17(2)3/h10H,4-6,8-9H2,1-3H3/b13-12-,16-10? |
InChIキー |
UDPUTVHFZWDWTN-DQYUBNONSA-N |
異性体SMILES |
CC(=O)OC/C(=C\1/CCCN1CC(=S)N=CN(C)C)/C#N |
正規SMILES |
CC(=O)OCC(=C1CCCN1CC(=S)N=CN(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















